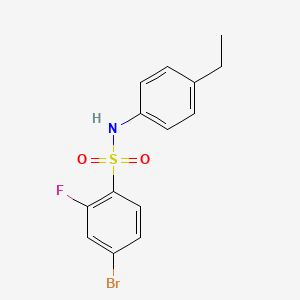

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO2S/c1-2-10-3-6-12(7-4-10)17-20(18,19)14-8-5-11(15)9-13(14)16/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINABJPIFOKFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of an appropriate precursor, followed by sulfonation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions:

-

Nucleophilic Substitution :

-

Cross-Coupling (e.g., Suzuki-Miyaura) :

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) can be modified using Pyry-BF₄, a reagent that converts primary sulfonamides into reactive sulfonyl chlorides, enabling diversification :

-

Sulfonyl Chloride Formation :

-

Reagent : Pyry-BF₄ in dichloromethane at 25°C.

-

Applications : Subsequent reactions with amines, alcohols, or thiols generate sulfonamides, sulfonates, or sulfides.

-

Stability and Decomposition

-

Hydrolytic Stability :

-

Thermal Stability :

Scientific Research Applications

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to methoxy () or trifluorophenyl () analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Molecular Weight : The target compound falls within a moderate range (~350–380 g/mol), favoring oral bioavailability compared to bulkier analogs like ’s thiadiazole derivative (469.76 g/mol).

Key Observations:

- Antimicrobial Potential: Thiadiazole derivatives () show potent activity against gram-positive bacteria, suggesting that the target compound’s ethylphenyl group could be modified to thiadiazole for enhanced efficacy .

- Enzyme Inhibition : The indole-containing analog () inhibits SMase D, a therapeutic target in inflammatory diseases. The target compound’s fluorine and bromine substituents may similarly modulate enzyme interactions .

Crystallographic and Structural Insights

- Crystal Packing : highlights N-(2-bromophenyl)-4-methylbenzenesulfonamide’s crystal structure, where bromine participates in halogen bonding. The target compound’s bromine and fluorine may adopt similar interactions, influencing solid-state stability .

- Software Tools : SHELXL () and WinGX () are widely used for refining sulfonamide crystal structures, ensuring accurate bond-length and angle measurements .

Biological Activity

4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antifungal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide is with a molecular weight of approximately 303.24 g/mol. The compound features a sulfonamide group, which is known for its biological significance.

The compound acts as a bioisostere of ortho-substituted benzene derivatives. Its mechanism involves the inhibition of specific enzymatic pathways that are critical for fungal cell viability. This is particularly relevant in its application as an antifungal agent where it has been incorporated into the structures of fungicides such as boscalid, bixafen, and fluxapyroxad, enhancing their efficacy against various fungal pathogens.

Antifungal Properties

Research indicates that 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide exhibits significant antifungal activity. Its incorporation into commercial fungicides has demonstrated enhanced performance against resistant fungal strains. The compound's structural characteristics allow it to effectively disrupt fungal cell wall synthesis and function.

Cytotoxicity Studies

In vitro studies have shown that this compound does not exhibit cytotoxic effects on mammalian cell lines such as HEK293 cells, indicating a favorable safety profile for potential therapeutic applications . This lack of cytotoxicity is crucial for its development as a therapeutic agent, allowing for selective targeting of fungal cells without harming human cells.

Case Studies

- Fungicide Development : A study evaluating the effectiveness of 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide in combination with other agents revealed enhanced antifungal activity against Botrytis cinerea, a common plant pathogen. The study highlighted that the compound could reduce spore germination and mycelial growth significantly compared to controls.

- Mechanistic Insights : Another investigation into the molecular interactions of this compound with fungal enzymes showed that it binds competitively to the active sites, inhibiting critical pathways involved in sterol biosynthesis, which is essential for fungal cell membrane integrity.

Pharmacokinetics

The pharmacokinetic profile suggests that 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide has favorable absorption and distribution characteristics due to its lipophilicity. Studies indicate that it reaches effective concentrations in systemic circulation following administration, making it suitable for therapeutic use.

Data Table: Summary of Biological Activity

Q & A

Q. What synergistic effects do bromo and fluoro substituents have on reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.